molecular formula C14H8ClF3O2 B6364681 2-Chloro-5-(4-trifluoromethylphenyl)benzoic acid CAS No. 1179847-52-9

2-Chloro-5-(4-trifluoromethylphenyl)benzoic acid

Cat. No.: B6364681
CAS No.: 1179847-52-9
M. Wt: 300.66 g/mol
InChI Key: ZUUUALVDUISFQK-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-trifluoromethylphenyl)benzoic acid is a halobenzoic acid derivative commonly used in various fields of research and industry. This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a benzoic acid core, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-trifluoromethylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with p-trifluoromethyl chlorobenzene and tertiary butyl lithium.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates.

    Intermediate Formation: The intermediate formed is then subjected to a series of reactions, including halogenation and carboxylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and coupled aromatic compounds .

Scientific Research Applications

2-Chloro-5-(4-trifluoromethylphenyl)benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical environment. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid.

    2-Chloro-5-(trifluoromethyl)benzoic acid: Lacks the phenyl group attached to the benzoic acid core.

Uniqueness

2-Chloro-5-(4-trifluoromethylphenyl)benzoic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-chloro-5-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-12-6-3-9(7-11(12)13(19)20)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUUALVDUISFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681200
Record name 4-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179847-52-9
Record name 4-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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